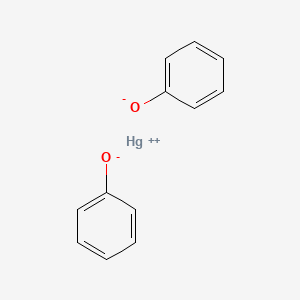

Phenol, mercury(2+) salt

CAS No.: 588-66-9

Cat. No.: VC16959218

Molecular Formula: C12H10HgO2

Molecular Weight: 386.80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 588-66-9 |

|---|---|

| Molecular Formula | C12H10HgO2 |

| Molecular Weight | 386.80 g/mol |

| IUPAC Name | mercury(2+);diphenoxide |

| Standard InChI | InChI=1S/2C6H6O.Hg/c2*7-6-4-2-1-3-5-6;/h2*1-5,7H;/q;;+2/p-2 |

| Standard InChI Key | RNYSWFZGBHOVOU-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Hg+2] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Mercury(II) phenolate compounds are defined by the general formula , where Ph represents a phenyl group and varies based on coordination geometry. Three primary variants are documented in literature:

-

2,4,6-Trinitrophenol mercury(II) salt (): A dimeric complex where two trinitrophenolate anions coordinate with a central mercury(II) cation .

-

Mercury phenolate (): A monomeric structure with a single phenolate ligand bound to mercury via an oxygen atom .

-

Phenylmercury nitrate (): A hybrid compound featuring both phenolate and nitrate ligands .

Table 1: Comparative Molecular Properties

Spectroscopic Signatures

The InChIKey for mercury phenolate () confirms its structural uniqueness, while -NMR studies reveal deshielded aromatic carbons (δ = 120–150 ppm) due to electron withdrawal by the mercury center . Infrared spectroscopy of phenylmercury nitrate shows distinct stretches at 480 cm and at 1380 cm .

Synthesis and Industrial Production

Conventional Synthesis Routes

The 2,4,6-trinitrophenol mercury(II) salt is synthesized via:

-

Acid-base reaction: Mercury(II) nitrate reacts with 2,4,6-trinitrophenol in aqueous medium:

-

Metathesis: Mercury(II) chloride reacts with sodium trinitrophenolate:

This method avoids nitric acid byproducts but requires anhydrous conditions .

Scalability Challenges

Phenylmercury nitrate production involves mercuration of benzene:

Subsequent nitrate substitution achieves 70–75% purity, necessitating recrystallization from glycerol . Industrial-scale synthesis is hampered by mercury’s toxicity, requiring closed-loop systems to capture Hg vapors.

Physicochemical Properties

Thermal Stability

-

2,4,6-Trinitrophenol Hg(II): Decomposes explosively at 210°C, releasing , , and elemental mercury .

-

Mercury phenolate: Stable up to 250°C, with gradual sublimation observed under vacuum .

-

Phenylmercury nitrate: Melts at 188–190°C (with decomposition), forming mercury oxides and nitrogen oxides .

Solubility Profiles

The low aqueous solubility of these compounds (0.003–0.15 g/100 mL) limits their environmental mobility but enhances bioaccumulation potential in lipid-rich tissues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume